![molecular formula C14H15ClN2O2S B2510775 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide CAS No. 1798010-00-0](/img/structure/B2510775.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research. CCMA is a derivative of the naturally occurring compound cysteamine and has been found to possess several unique properties that make it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of CCMA is not fully understood. However, it has been proposed that CCMA exerts its effects by modulating various signaling pathways in the body. CCMA has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, CCMA has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CCMA has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. Additionally, CCMA has been found to decrease the levels of reactive oxygen species, which are implicated in oxidative stress and inflammation. CCMA has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CCMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CCMA has been found to be non-toxic and has a low risk of causing adverse effects. However, CCMA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CCMA has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for CCMA research. One area of interest is the development of CCMA-based therapies for cancer treatment. CCMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, CCMA has been found to possess anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another area of interest is the development of novel CCMA derivatives with improved properties, such as increased solubility and longer half-life. These derivatives could have potential applications in various research areas.
Méthodes De Synthèse
CCMA is synthesized by reacting cysteamine hydrochloride with 4-chlorophenylacetic acid, followed by the addition of isobutyronitrile and acetic anhydride. The resulting product is purified by recrystallization to obtain CCMA in its pure form. The synthesis of CCMA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CCMA has been extensively studied for its potential in treating various diseases. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. CCMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, CCMA has been found to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-14(2,9-16)17-13(19)8-20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJSABJTNCUVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CSCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

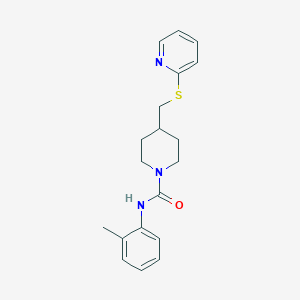

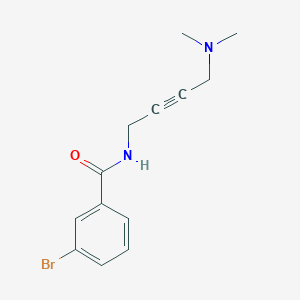
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
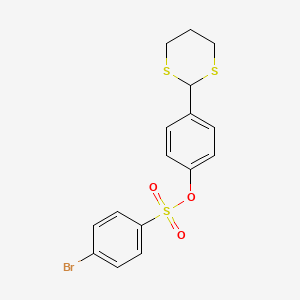
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
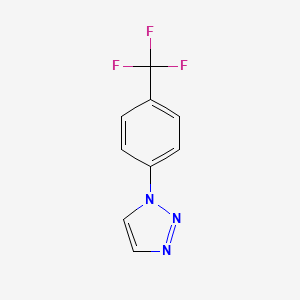
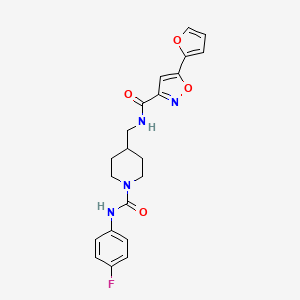
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
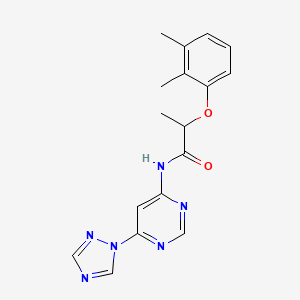
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)